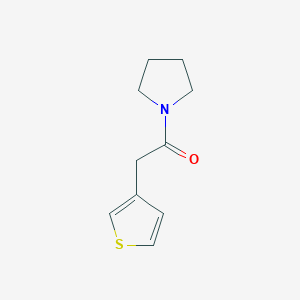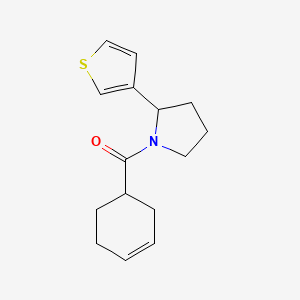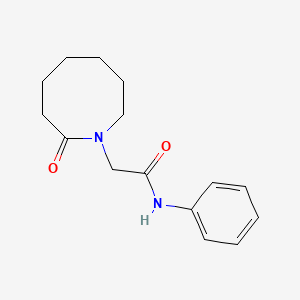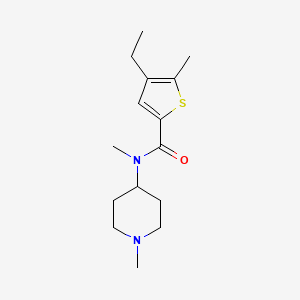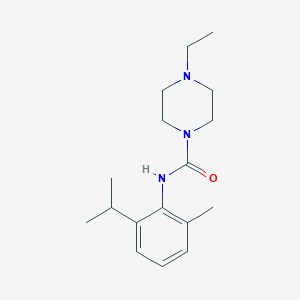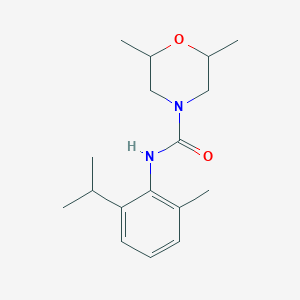
2,6-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)morpholine-4-carboxamide is a chemical compound that has been widely used in various scientific research applications. It is commonly referred to as DMCM, and its chemical formula is C18H28N2O2. DMCM belongs to the class of morpholine derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
DMCM acts as a competitive antagonist of the α4β3δ subunit of GABA-A receptors, binding to the receptor with high affinity and preventing the binding of GABA. This results in a reduction in the inhibitory neurotransmission mediated by GABA, leading to an increase in neuronal excitability. The mechanism of action of DMCM has been extensively studied, and it has been shown to have a high degree of selectivity for the α4β3δ subunit.
Biochemical and Physiological Effects:
DMCM has been shown to have a wide range of biochemical and physiological effects, primarily related to its action as a GABA-A receptor antagonist. It has been shown to increase neuronal excitability, leading to enhanced seizure susceptibility in animal models. DMCM has also been shown to have anxiogenic effects in animal models, suggesting a potential role in the treatment of anxiety disorders. Additionally, DMCM has been shown to have analgesic properties, potentially through its effects on GABA-A receptor-mediated pain pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMCM has several advantages as a pharmacological tool for scientific research. Its high selectivity for the α4β3δ subunit of GABA-A receptors makes it a valuable tool for investigating the physiological and pharmacological roles of this subunit. Additionally, its well-characterized mechanism of action and extensive use in scientific research make it a reliable and widely available tool. However, DMCM also has some limitations, primarily related to its potential for off-target effects and its complex pharmacokinetics.
Direcciones Futuras
There are several potential future directions for research on DMCM. One area of interest is the potential therapeutic applications of DMCM, particularly in the treatment of anxiety disorders and pain. Additionally, further research is needed to fully understand the physiological and pharmacological roles of the α4β3δ subunit of GABA-A receptors and the potential implications for the development of novel therapeutic agents. Finally, the development of new and improved analogs of DMCM may provide valuable tools for investigating the function of GABA-A receptors and their potential therapeutic applications.
Métodos De Síntesis
DMCM can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenyl isocyanate with morpholine in the presence of a base. The resulting intermediate is then treated with propan-2-ylmagnesium bromide, followed by reaction with 4-chlorobutyryl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
DMCM has been extensively used in scientific research as a pharmacological tool to study the function of GABA-A receptors. GABA-A receptors are ionotropic receptors that are widely distributed in the central nervous system and play a crucial role in regulating neuronal activity. DMCM acts as a selective antagonist of GABA-A receptors, specifically targeting the α4β3δ subunit. This makes it a valuable tool for investigating the physiological and pharmacological roles of this subunit in GABA-A receptor function.
Propiedades
IUPAC Name |
2,6-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-11(2)15-8-6-7-12(3)16(15)18-17(20)19-9-13(4)21-14(5)10-19/h6-8,11,13-14H,9-10H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHORNHWHVMWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=C(C=CC=C2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)morpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

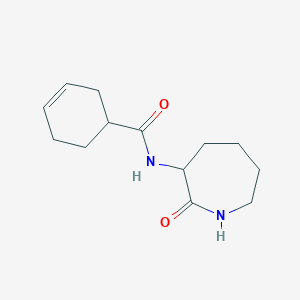

![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)
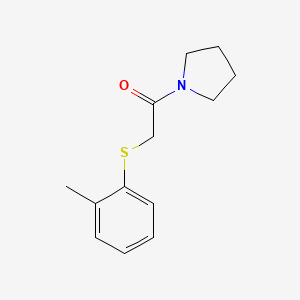
![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)
